molecular formula C22H19NO B4860308 N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide

N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide

Cat. No.: B4860308
M. Wt: 313.4 g/mol
InChI Key: HGDAZGRSCPZRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide is an organic compound characterized by the presence of a fluorenyl group attached to a benzamide structure

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-14-9-15(2)11-18(10-14)22(24)23-19-7-8-21-17(13-19)12-16-5-3-4-6-20(16)21/h3-11,13H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDAZGRSCPZRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide typically involves the reaction of 9H-fluoren-2-amine with 3,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity. The fluorenyl group can intercalate with DNA, potentially affecting gene expression and cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-fluoren-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    9H-fluoren-2-yl isocyanate: Contains an isocyanate group instead of an amide group.

    2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: A derivative with additional fluorenyl groups and a quinoxaline core.

Uniqueness

N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide is unique due to the presence of both the fluorenyl and dimethylbenzamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(9H-fluoren-2-yl)-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.